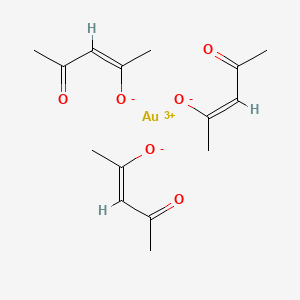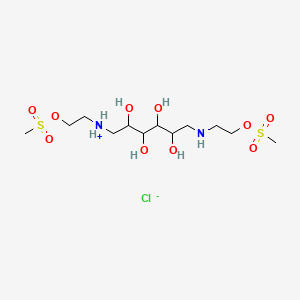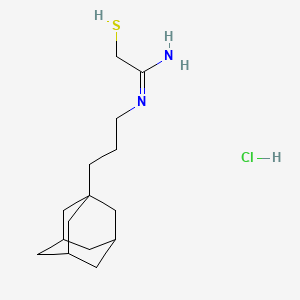
Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride typically involves multiple steps. One common approach starts with the functionalization of adamantane to introduce the necessary substituents. This can be achieved through radical or carbocation intermediates, which are known for their stability and reactivity .
Functionalization of Adamantane: The initial step involves the introduction of a propyl group to the adamantane core. This can be done using a radical addition reaction with propylene.
Formation of Acetamidine: The next step involves the reaction of the propyl-substituted adamantane with acetamidine. This can be achieved through a nucleophilic substitution reaction.
Introduction of Mercapto Group: The final step involves the introduction of a mercapto group to the acetamidine derivative. This can be done using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product .
化学反应分析
Types of Reactions
Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Halogenated adamantane derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with enhanced properties.
Biology
In biological research, adamantane derivatives are studied for their potential antiviral and antibacterial properties. The rigid structure of adamantane can interfere with the function of viral proteins, making it a potential candidate for drug development .
Medicine
Medically, adamantane derivatives have been explored for their use in treating neurodegenerative diseases such as Parkinson’s disease. The compound’s ability to cross the blood-brain barrier and interact with neural receptors makes it a promising therapeutic agent .
Industry
In the industrial sector, this compound is used in the development of high-performance materials, including polymers and coatings. Its stability and rigidity make it an ideal candidate for applications requiring durable and resilient materials .
作用机制
The mechanism of action of Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, disrupting their function. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzymatic activity .
相似化合物的比较
Similar Compounds
Amantadine: Used as an antiviral and antiparkinsonian agent.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
Uniqueness
Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride is unique due to the presence of both the acetamidine and mercapto groups.
属性
CAS 编号 |
40284-10-4 |
|---|---|
分子式 |
C15H27ClN2S |
分子量 |
302.9 g/mol |
IUPAC 名称 |
N'-[3-(1-adamantyl)propyl]-2-sulfanylethanimidamide;hydrochloride |
InChI |
InChI=1S/C15H26N2S.ClH/c16-14(10-18)17-3-1-2-15-7-11-4-12(8-15)6-13(5-11)9-15;/h11-13,18H,1-10H2,(H2,16,17);1H |
InChI 键 |
JDPIYUBQEKGSRE-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)CCCN=C(CS)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B13733520.png)
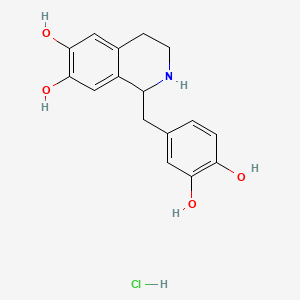

![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)


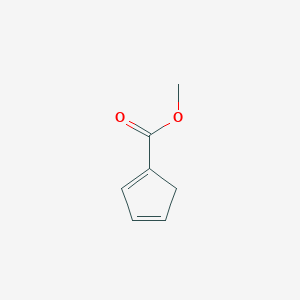
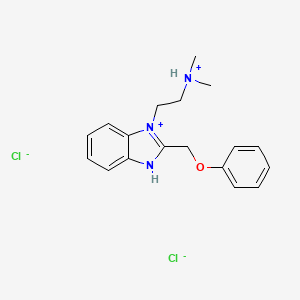

![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)
